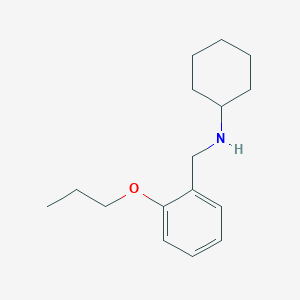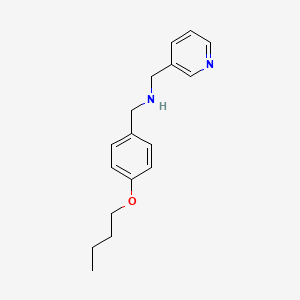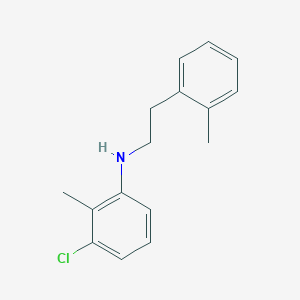![molecular formula C17H20ClNO B1385394 3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline CAS No. 1040688-02-5](/img/structure/B1385394.png)
3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline
Overview
Description
“3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline” is a chemical compound with the molecular formula C17H20ClNO and a molecular weight of 289.80 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC1=C(C(=CC=C1)C)OCCNC2=C(C(=CC=C2)Cl)C .Scientific Research Applications
Biotransformation in Carcinogens
A study by Kolar and Schlesiger (1975) found modified anilines, including 3-chloro-4-hydroxyaniline, as metabolites in hydrolyzed urine of rats injected with a carcinogenic compound. These metabolites suggest intramolecular hydroxylation-induced chlorine migration during the catabolic degradation of the chemical carcinogen (Kolar & Schlesiger, 1975).
Organometallic Chemistry
Suzuki et al. (1990) studied chloro- and (2,6-dimethylphenoxy)triorganostannanes, which form pentacoordinate stannate complexes. These complexes, involving 2,6-dimethylphenoxy groups, demonstrate hypervalent properties and unique solution-phase behavior (Suzuki et al., 1990).
Crystal Structure Analysis
Nitek et al. (2022) reported the crystal structures of four xylenoxyaminoalcohol derivatives, including compounds with 2,6-dimethylphenoxy groups. These structures provide insights into the molecular conformations and intermolecular interactions significant for pharmacological activities (Nitek et al., 2022).
Spectroscopic and Computational Studies
Villegas et al. (2005) conducted studies on Re(I) tricarbonyl complexes containing 2,6-dimethylphenylisocyanide. These studies highlight the photophysical properties of such complexes, offering insights into their potential applications in various scientific fields (Villegas et al., 2005).
Electrochemical Preparation
Uneyama et al. (1983) described the electrochemical preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, using 3-chloro-2-methylaniline as a key intermediate. This study provides a basis for the electrochemical synthesis of complex molecules involving chloro and methylaniline groups (Uneyama et al., 1983).
Synthesis of Derivatives
Zhang Qian-cheng (2009) developed a new method for the preparation of 2-chloro-6-methylaniline, demonstrating the versatility of methodologies in synthesizing derivatives involving chloro and methylaniline groups (Zhang Qian-cheng, 2009).
Application in Catalyst Design
Englert et al. (1999) explored the stereoselective synthesis of chromium complexes involving dimethylaminoethyl groups. Such research aids in the development of novel organometallic catalysts for asymmetric synthesis (Englert et al., 1999).
Safety and Hazards
properties
IUPAC Name |
3-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-6-4-7-13(2)17(12)20-11-10-19-16-9-5-8-15(18)14(16)3/h4-9,19H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRAMHNTODWDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC2=C(C(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanamine](/img/structure/B1385311.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385313.png)
-methanamine](/img/structure/B1385314.png)

![N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385320.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine](/img/structure/B1385322.png)


![4-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B1385326.png)

![2,5-Dimethyl-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385330.png)


![N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1385333.png)